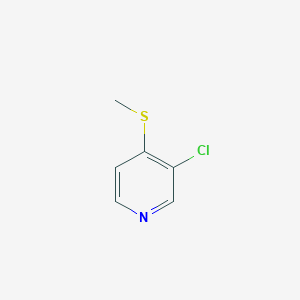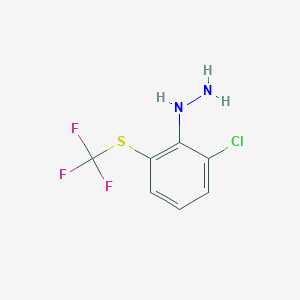![molecular formula C29H39NO8 B14076694 (4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4S)-4-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-5-methoxy-5-oxopentanoic acid is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the introduction of the spiro linkage and the addition of various functional groups. Key steps may include:
Formation of the naphthalene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the spiro linkage: This step often involves the use of spirocyclization reactions, which can be facilitated by catalysts and specific reaction conditions.
Functional group modifications: Hydroxyl, methoxy, and oxo groups are introduced through selective oxidation, methylation, and other functionalization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods such as chromatography and crystallization to isolate the desired product.
Quality control: Implementing rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the oxo groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It may possess pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its functional groups and structural features make it suitable for use in materials science and catalysis.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating signaling pathways: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Altering gene expression: The compound could affect gene expression by binding to DNA or transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-5-methoxy-5-oxopentanoic acid: shares similarities with other spirocyclic compounds and molecules containing hydroxyl, methoxy, and oxo groups.
Uniqueness
Structural complexity: The presence of multiple functional groups and the spiro linkage make this compound unique compared to simpler molecules.
Its unique structure may confer specific properties that are not found in similar compounds, making it valuable for research and industrial applications.
(4S)-4-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-5-methoxy-5-oxopentanoic acid , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propriétés
Formule moléculaire |
C29H39NO8 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C29H39NO8/c1-15-6-8-21-27(2,3)22(32)10-11-28(21,4)29(15)13-17-20(31)12-16-18(24(17)38-29)14-30(25(16)35)19(26(36)37-5)7-9-23(33)34/h12,15,19,21-22,31-32H,6-11,13-14H2,1-5H3,(H,33,34)/t15-,19+,21?,22-,28+,29-/m1/s1 |
Clé InChI |
DIPPEYCDTCRFOI-JBIKXYLQSA-N |
SMILES isomérique |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)O)C(=O)OC)O)(CC[C@H](C2(C)C)O)C |
SMILES canonique |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)O)C(=O)OC)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)



![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)



